molecular formula C22H16F2O6 B610399 RA-2

RA-2

Cat. No.: B610399
M. Wt: 414.4 g/mol
InChI Key: XOZKRECPKXTNAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RA-2 is a pan-negative-gating modulator of KCa2/3 channels. It acts by inhibiting EDH-type relaxation in coronary arteries.

Mechanism of Action

Target of Action

The primary targets of 1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate) are the calcium-activated potassium channels KCa2.3 and KCa3.1 . These channels play a crucial role in regulating the membrane potential and calcium signaling of cells, which are essential for various physiological processes.

Mode of Action

1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate) acts as a potent negative modulator of the KCa2.3 and KCa3.1 channels . It inhibits these channels by shifting the concentration-response curve for calcium activation to the right . This means that a higher concentration of calcium is required to activate the channels, thereby reducing their activity.

Biochemical Pathways

The inhibition of KCa2.3 and KCa3.1 channels by 1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate) affects various biochemical pathways. For instance, it can inhibit the currents induced by SKA 31, a compound that activates KCa2 and KCa3.1 channels . It can also inhibit TRAM 34-insensitive KCa2 currents . The exact downstream effects of these actions on biochemical pathways are complex and depend on the specific cellular context.

Pharmacokinetics

It is soluble in dmso and ethanol , which suggests that it may have good bioavailability

Result of Action

The inhibition of KCa2.3 and KCa3.1 channels by 1,3-Phenylenebis(methylene) bis(3-fluoro-4-hydroxybenzoate) has various molecular and cellular effects. For example, it can reduce the heart rate in mice in a KCa3.1-dependent manner . This suggests that it may have potential therapeutic applications in conditions where KCa2.3 and KCa3.1 channels are implicated.

Properties

IUPAC Name

[3-[(3-fluoro-4-hydroxybenzoyl)oxymethyl]phenyl]methyl 3-fluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2O6/c23-17-9-15(4-6-19(17)25)21(27)29-11-13-2-1-3-14(8-13)12-30-22(28)16-5-7-20(26)18(24)10-16/h1-10,25-26H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZKRECPKXTNAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)COC(=O)C2=CC(=C(C=C2)O)F)COC(=O)C3=CC(=C(C=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

A: RA-2 primarily targets small/intermediate conductance KCa channels (KCa2/3), specifically the human KCa3.1 channel and all three human KCa2 subtypes with similar potencies. []

A: this compound acts as a negative-gating modulator of KCa2/3 channels. It binds to the channel and inhibits its opening, effectively reducing potassium ion (K+) flow across the cell membrane. []

A: By inhibiting KCa2/3 channels, this compound prevents membrane hyperpolarization, which is the process of making the cell membrane more negatively charged. This, in turn, affects various cellular functions regulated by KCa2/3 channels, such as smooth muscle relaxation and neurotransmitter release. []

A: this compound inhibits bradykinin-induced EDH-type relaxation in porcine coronary arteries. This suggests that this compound might be useful in studying the role of KCa2/3 channels in vascular relaxation and blood pressure regulation. []

A: Intraperitoneal administration of this compound in mice caused a significant decrease in heart rate (bradycardia), an effect absent in KCa3.1 knockout mice. This finding indicates that this compound's bradycardic effect is mediated through the inhibition of KCa3.1 channels. []

A: The molecular formula of this compound is C22H16F2O8, and its molecular weight is 446.36 g/mol. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.